Protosappanin A dimethyl acetal

Overview

Description

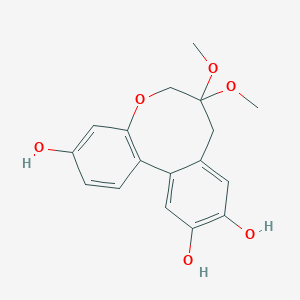

Protosappanin A dimethyl acetal is a homoisoflavonoid, a type of polyphenolic compound . It can be isolated from Caesalpinia sappan, a plant species in the legume family .

Synthesis Analysis

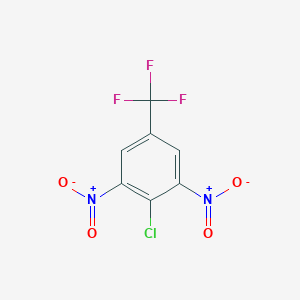

A total synthesis method for protosappanin A, which is a complex natural product with many biological activities, was developed with 6 linear steps . Dibenzo [b,d]oxepinones as the key intermediates of the synthetic route were prepared by a palladium-catalyzed ortho C–H activation/C–C cyclization under microwave .Molecular Structure Analysis

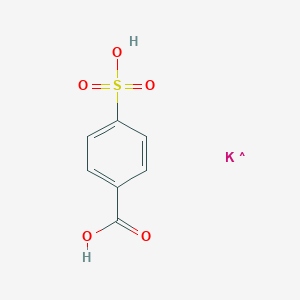

The molecular weight of this compound is 318.32 and its molecular formula is C17H18O6 . The structure of the compound includes a biphenyl system .Chemical Reactions Analysis

Protosappanin C, a related compound, can yield a dimethyl acetal on treatment with p-toluenesulfonic acid in methanol . This suggests that similar reactions may be possible with this compound.Physical And Chemical Properties Analysis

This compound is an amorphous powder . It is stable under recommended storage conditions . The compound is soluble in various solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .Scientific Research Applications

1. Xanthine Oxidase Inhibitory Activity

Protosappanin A dimethyl acetal, along with other compounds isolated from the heartwood of Vietnamese Caesalpinia sappan, has demonstrated significant xanthine oxidase inhibitory activity. This suggests its potential use in treating conditions like gout, where xanthine oxidase plays a key role (Nguyen et al., 2005).

2. Cytotoxic Activities

Research indicates the presence of novel protosappanins, including this compound, in Caesalpinia sappan L. These compounds have been evaluated for their cytotoxic activities using the MTT assay, highlighting their potential in cancer research and therapy (Wang et al., 2014).

3. Antitumor Effects

In a study assessing the antitumor effects of protosappanin B extracted from Lignum Sappan, significant findings were observed in vitro on human bladder cancer and mouse bladder cancer cells. Although not directly on this compound, this research provides insight into the broader potential antitumor effects of protosappanins (Yang et al., 2016).

4. Pharmacokinetic Studies

Protosappanin B, a major constituent of C. sappan L., has been the subject of pharmacokinetic and bioavailability studies in rats, providing essential information for future research on related compounds like this compound (Chen et al., 2017).

5. Immunosuppressive Effects

Studies have shown that protosappanin A, a major ingredient from Caesalpinia sappan L., exhibits significant immunosuppressive activity. This suggests the potential therapeutic application of this compound in organ transplantation or T cell-mediated immune disorders (Wu et al., 2009).

6. Total Synthesis and Derivatives

Research into the total synthesis of protosappanin A, including its derivatives, has been conducted. This opens avenues for the development of novel therapeutic agents and further exploration of its applications (Liu et al., 2016).

7. Analytical Determination in Natural Products

Techniques have been developed for the determination of protosappanin B in natural products like Caesalpinia sappan L., essential for quality control and research purposes. This analytical approach can be adapted for studying this compound (Yongjun, 2010).

Mechanism of Action

Target of Action

Protosappanin A dimethyl acetal primarily targets xanthine oxidase , a key enzyme involved in purine metabolism . It also targets the graft’s T cells through inhibition of the NF-κB pathway activation and apoptosis .

Mode of Action

this compound acts as a competitive inhibitor of xanthine oxidase, exhibiting significant inhibitory activity . It also promotes immunosuppression in recipients by targeting the graft’s T cells through inhibition of the NF-κB pathway activation and apoptosis .

Biochemical Pathways

The compound’s interaction with xanthine oxidase disrupts the normal purine metabolism pathway, leading to a decrease in the production of uric acid . By inhibiting the NF-κB pathway, it modulates the immune response, potentially reducing inflammation and tissue damage .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not readily available, related compounds from the same plant, such as protosappanin B, have been studied. For instance, oral administration of C. sappan extract that contained protosappanin B resulted in similar t ½ and T max to those of brazilin

Result of Action

this compound’s inhibition of xanthine oxidase can potentially reduce the production of uric acid, which may be beneficial in conditions like gout . Its immunosuppressive effects could be useful in conditions where immune response needs to be modulated, such as in organ transplantation .

Future Directions

The bioactive compounds of Caesalpinia sappan, including Protosappanin A dimethyl acetal, have the potential to be developed as therapeutic agents to combat cardiovascular diseases like myocardial infarction and vascular disease . Further studies are needed to understand the possible modulatory role of these compounds in cardiovascular diseases .

Biochemical Analysis

Biochemical Properties

Protosappanin A dimethyl acetal plays a crucial role in biochemical reactions, primarily as a competitive inhibitor of xanthine oxidase. This enzyme is involved in the oxidative metabolism of purines, converting hypoxanthine to xanthine and subsequently to uric acid. This compound exhibits significant inhibitory activity against xanthine oxidase with an IC50 value of 50.7 μM . This inhibition can help reduce oxidative stress and inflammation, making it a potential therapeutic agent for conditions like gout and hyperuricemia.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of dendritic cells, reducing the expression of costimulatory molecules such as CD80 and CD86, and enhancing the release of anti-inflammatory cytokines like IL-10 . This modulation can lead to an immunosuppressive effect, which is beneficial in preventing graft rejection in organ transplantation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of xanthine oxidase, inhibiting its activity and reducing the production of reactive oxygen species (ROS). Additionally, it influences the maturation and function of dendritic cells by inhibiting the TLR4 and NF-κB signaling pathways . This inhibition results in reduced antigen presentation and T cell activation, contributing to its immunosuppressive properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods. Long-term studies have shown that this compound can maintain its inhibitory effects on xanthine oxidase and its immunosuppressive properties for several months when stored properly . Its efficacy may diminish if exposed to extreme temperatures or light.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits xanthine oxidase activity and reduces oxidative stress without significant adverse effects. At higher doses, it can cause toxicity and adverse effects such as hepatotoxicity and nephrotoxicity . The threshold for these toxic effects varies among different animal models, but it is generally observed at doses exceeding 100 mg/kg.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as xanthine oxidase and other oxidoreductases, influencing the metabolic flux of purines and reducing the levels of uric acid . Additionally, it may affect the metabolism of other biomolecules by modulating the activity of enzymes involved in oxidative stress and inflammation.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization. The compound tends to accumulate in tissues with high oxidative activity, such as the liver and kidneys . This accumulation can enhance its therapeutic effects but also increase the risk of toxicity at higher concentrations.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its biochemical effects. It is primarily found in the cytoplasm and mitochondria, where it interacts with enzymes involved in oxidative metabolism . The compound may also undergo post-translational modifications that direct it to specific organelles, enhancing its efficacy and stability within the cell.

Properties

IUPAC Name |

10,10-dimethoxy-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,14,15-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O6/c1-21-17(22-2)8-10-5-14(19)15(20)7-13(10)12-4-3-11(18)6-16(12)23-9-17/h3-7,18-20H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVSDBMDJWUPWHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC2=CC(=C(C=C2C3=C(C=C(C=C3)O)OC1)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Protosappanin A dimethyl acetal in the context of the research on Caesalpinia sappan?

A1: While the provided research [] focuses on identifying and characterizing xanthine oxidase inhibitors from Caesalpinia sappan, it primarily focuses on other compounds like neoprotosappanin and protosappanin E-2. this compound (3) is mentioned as a new compound isolated from the plant extract, but its biological activity, specifically its potential for xanthine oxidase inhibition, is not discussed in detail.

Q2: Are there any studies investigating the potential xanthine oxidase inhibitory activity of this compound?

A2: The provided research [] does not elaborate on the biological activity of this compound. Further research would be needed to determine its potential as a xanthine oxidase inhibitor and compare its efficacy to other identified compounds like sappanchalcone (17), which exhibited potent activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl (4R,4aS,7R,7aR,12bS)-7-[[(E)-3-(furan-3-yl)prop-2-enoyl]-methylamino]-4a-hydroxy-9-methoxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate](/img/structure/B147464.png)